4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
Overview
Description
4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is a chemical compound with the molecular formula C12H17NO2S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white solid form and a melting point of approximately 230°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Tosylpiperidine: Similar structure but lacks the hydrochloride salt form.
4-(4-Methylbenzenesulfonyl)piperidine: Another similar compound with slight variations in the sulfonyl group.
Uniqueness: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is unique due to its specific combination of the piperidine ring and the 4-methylphenylsulfonyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Biological Activity
4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride, also known as CAS No. 3470-46-0, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a methylphenyl moiety. This structure is significant in enhancing its pharmacological properties, including solubility and receptor binding affinity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various piperidine derivatives, including this compound. In vitro assessments have shown promising results against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable antimicrobial activity with MIC values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : It demonstrated significant ability to inhibit biofilm formation, which is crucial in treating chronic infections.
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 | Strong |
Escherichia coli | 1.0 | Moderate |
Pseudomonas aeruginosa | 2.0 | Moderate |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against:
- Acetylcholinesterase (AChE) : It has shown competitive inhibition with IC50 values comparable to standard inhibitors.
- Urease : Exhibited strong inhibitory effects, making it a candidate for treating urease-related disorders.
Enzyme | IC50 (μM) | Inhibition Type |
---|---|---|
Acetylcholinesterase | 3.5 | Competitive |
Urease | 2.1 | Non-competitive |
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The study employed both disk diffusion and broth microdilution methods to assess the antibacterial activity against clinical isolates. The results indicated that this compound had superior activity compared to traditional antibiotics, with synergistic effects observed when combined with other antimicrobial agents like ciprofloxacin .
Research on Enzyme Inhibition
Another significant study focused on the enzyme inhibition properties of the compound. The research demonstrated that this compound effectively inhibited AChE and urease, suggesting potential applications in neurodegenerative diseases and urinary tract infections respectively. The docking studies provided insights into the binding interactions at the molecular level, revealing how structural modifications could enhance activity .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSRSRLEBTQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375541 | |
Record name | 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676527-73-4 | |
Record name | Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676527-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylbenzenesulfonyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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